molecular formula C32H23N7O11S3 B12787872 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)phenyl)azo)-6-(phenylazo)- CAS No. 72845-88-6

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)phenyl)azo)-6-(phenylazo)-

Cat. No.: B12787872
CAS No.: 72845-88-6
M. Wt: 777.8 g/mol
InChI Key: DJDQZQYZJSIIGG-UHFFFAOYSA-N
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Description

Chemical Significance of Polyazo-Substituted Naphthalenedisulfonic Acids

Polyazo-substituted naphthalenedisulfonic acids represent a critical class of synthetic dyes due to their multifunctional aromatic systems. The compound 2,7-naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)phenyl)azo)-6-(phenylazo)- features:

  • Three azo groups : These chromophores absorb visible light, producing intense coloration. The conjugation across the naphthalene core and azo linkages shifts absorption maxima to longer wavelengths, enabling vibrant hues.
  • Sulfonic acid groups : Positioned at the 2- and 7-positions of the naphthalene ring, these groups enhance water solubility and stabilize the dye via ionic interactions with substrates like cellulose.
  • Hydroxy and amino substituents : These groups participate in hydrogen bonding and metal coordination, broadening applications in pH-sensitive indicators and chelation-assisted dyeing.

The structural configuration of this compound enables dual functionality as both a dye and a metallochromic indicator. For example, the sulfonate groups facilitate adsorption onto polar surfaces, while the azo groups undergo reversible protonation-deprotonation, creating distinct color shifts in acidic and alkaline environments.

Table 1: Functional Groups and Their Roles in the Target Compound

Functional Group Position Role
Azo (-N=N-) 3, 4, 6 Chromophore for light absorption; pH-dependent tautomerism
Sulfonic acid (-SO3H) 2, 7 Enhances solubility; stabilizes dye-fabric interactions
Hydroxy (-OH) 5 Participates in hydrogen bonding; modulates electron density
Amino (-NH2) 4 Electron-donating group; aids in metal coordination

Historical Development of Multifunctional Azo Dyes in Industrial Chemistry

The synthesis of polyazo dyes began in the late 19th century with the discovery of Congo Red (1883), a benzidine-based dye capable of staining cellulose without mordants. Early azo dyes relied on simple monoazo structures, but industrial demand for colorfastness and versatility drove the development of polyazo variants. The target compound represents a pinnacle of this evolution, incorporating three azo groups and sulfonate functionalities to achieve superior performance.

Key milestones include:

  • Diazotization and coupling reactions : The foundational method for azo dye synthesis, involving the reaction of aryldiazonium salts with electron-rich coupling partners like naphthols or amines.
  • Introduction of sulfonic acid groups : By sulfonating naphthalene precursors, chemists improved dye solubility and affinity for natural fibers, as seen in Acid Yellow 36 (1912).
  • Multi-azo architectures : Post-1950s research focused on appending multiple azo groups to naphthalene scaffolds, enhancing color intensity and lightfastness. The compound discussed here emerged from efforts to optimize these properties for synthetic textiles.

Table 2: Evolution of Azo Dye Complexity

Era Example Compound Azo Groups Functional Groups Application
1880s Congo Red 2 Sulfonate, amino Textiles, histology
1920s Acid Orange 7 1 Sulfonate, hydroxy Wool dyeing
1960s Direct Blue 86 3 Sulfonate, methoxy Paper, leather
21st Century Target Compound 3 Sulfonate, hydroxy, amino Smart textiles, sensors

Modern synthesis routes for such compounds involve sequential diazotization and coupling steps. For instance, the target dye is synthesized by:

  • Diazotizing 4-nitroaniline to form a diazonium salt.
  • Coupling with 2-naphthol-6-sulfonic acid to create the first azo bond.
  • Re-diazotizing the intermediate and coupling with N,N-dimethylaniline.
  • Final coupling with a phenyl diazonium salt to introduce the third azo group.

This multistep process highlights the precision required to position functional groups for optimal optical and chemical performance. The compound’s ability to act as a universal pH indicator—exhibiting color transitions at pH 2.1–3.8 (orange) and 8.2–9.8 (yellow)—stems from its stepwise protonation equilibria. Such advancements underscore the synergy between synthetic organic chemistry and industrial demand for high-performance dyes.

Properties

CAS No.

72845-88-6

Molecular Formula

C32H23N7O11S3

Molecular Weight

777.8 g/mol

IUPAC Name

4-amino-5-hydroxy-3-[[4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C32H23N7O11S3/c33-28-27-18(16-26(53(48,49)50)31(32(27)41)39-34-19-4-2-1-3-5-19)15-25(52(45,46)47)30(28)38-36-21-9-7-20(8-10-21)35-37-29-23-12-11-22(51(42,43)44)14-17(23)6-13-24(29)40/h1-16,40-41H,33H2,(H,42,43,44)(H,45,46,47)(H,48,49,50)

InChI Key

DJDQZQYZJSIIGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)O)O)N)O

Origin of Product

United States

Biological Activity

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)phenyl)azo)-6-(phenylazo)- is a complex organic compound belonging to the azo dye family. Its intricate structure, featuring multiple functional groups such as sulfonic acids and azo linkages, contributes to its vibrant color and solubility properties. This compound is primarily utilized in dye synthesis and various analytical applications due to its ability to form stable complexes with metal ions and biological molecules.

Chemical Structure and Properties

The chemical formula for this compound is C24H20N6O6S4C_{24}H_{20}N_6O_6S_4. The presence of sulfonic acid groups enhances its solubility in aqueous environments, which is crucial for its interactions with proteins and nucleic acids. The molecular structure allows it to participate in various chemical reactions, making it a versatile compound in both industrial and research settings.

Biological Activity

Research indicates that 2,7-Naphthalenedisulfonic acid exhibits significant biological activity, including:

  • Protein Interaction : The compound can bind to various proteins, influencing their functionality. This property is particularly valuable in drug delivery systems and as a histological dye in microscopy.
  • Nucleic Acid Interaction : Studies have shown that the compound can interact with nucleic acids, which may affect gene expression and cellular processes. Such interactions are critical for understanding its potential therapeutic applications.

The mechanism of action involves complexation with metal ions through the electron-rich oxygen atoms of the sulfonate and hydroxyl groups. This interaction forms coordinate covalent bonds with metal ions, leading to stable complexes that can be utilized for various applications, including analytical chemistry.

Applications

The compound's unique properties make it suitable for several applications:

  • Dye Synthesis : It serves as an intermediate in the synthesis of dyes due to its ability to form stable azo linkages.
  • Analytical Reagent : Utilized in analytical chemistry for metal ion detection and quantification.
  • Histological Staining : Employed as a histological dye due to its affinity for biological tissues.

Comparative Analysis

A comparative analysis of similar compounds highlights the uniqueness of 2,7-Naphthalenedisulfonic acid:

Compound NameCAS NumberKey Features
1,6-Naphthalenedisulfonic Acid130-27-4Different sulfonic acid positioning; used similarly in dyes.
2,6-Naphthalenedisulfonic Acid92-41-0Similar structure but different biological activity; less industrial value.
Naphthalenesulfonic Acid130-15-4A simpler sulfonated derivative; used as a surfactant.
1-Amino-2-naphtholNot listedContains an amino group; used in dyes.
BenzidineNot listedKnown carcinogen; used in dye production.

The specific substitution pattern on the naphthalene ring significantly influences the reactivity and solubility properties of this compound compared to its isomers.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : Research has demonstrated that derivatives of naphthalenedisulfonic acids exhibit antimicrobial properties against various bacterial strains. These findings suggest potential applications in developing antimicrobial agents .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicate varying degrees of cytotoxicity, which are essential for evaluating safety profiles in potential therapeutic applications .
  • Azo Dye Reduction : Studies on azoreductases from bacteria have shown that these enzymes can effectively reduce azo dyes like 2,7-Naphthalenedisulfonic acid into less toxic aromatic amines. This biotransformation process is crucial for environmental bioremediation strategies .

Scientific Research Applications

Dye Manufacturing

The compound serves as a crucial intermediate in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles and other industries. The sulfonic acid groups enhance the solubility of these dyes in water, which is essential for their application in dyeing processes.

  • Case Study: A study highlighted the use of 2,7-naphthalenedisulfonic acid as a precursor for synthesizing H-acid (1-amino-8-naphthol-3,6-disulfonic acid), which is a key dye intermediate. The process involved sulfonation reactions that yielded high-purity products suitable for commercial dye formulations .

Polymer Production

The compound is also utilized in the production of heat-resistant polymers. Its sulfonic acid groups contribute to the thermal stability and chemical resistance of the resulting materials.

  • Research Findings: Recent evaluations have indicated that polymers derived from 2,7-naphthalenedisulfonic acid exhibit enhanced properties compared to those made from conventional monomers. These polymers are particularly valuable in applications requiring durability under high temperatures .

Chemical Intermediates

In organic synthesis, 2,7-naphthalenedisulfonic acid acts as a versatile building block for various chemical compounds. It can be transformed into other functionalized naphthalene derivatives through sulfonation and coupling reactions.

  • Synthesis Example: The compound has been successfully employed to synthesize novel sulfonamide derivatives that exhibit biological activity against specific enzymes such as α-glucosidase and acetylcholinesterase. This highlights its potential role in pharmaceutical applications .

Environmental Applications

Given its chemical structure, 2,7-naphthalenedisulfonic acid can also be explored for environmental remediation purposes. Its ability to form complexes with heavy metals suggests potential applications in wastewater treatment.

  • Evaluation Statement: Research has shown that the trisodium salt form of this compound is effective in binding heavy metals, thereby facilitating their removal from contaminated water sources .

Data Tables

Application AreaSpecific UsesBenefits
Dye ManufacturingAzo dye precursorEnhanced solubility and color vibrancy
Polymer ProductionHeat-resistant polymersImproved thermal stability
Chemical IntermediatesSynthesis of pharmaceuticalsVersatile building block for complex molecules
EnvironmentalHeavy metal bindingEffective remediation of contaminated water

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with other azo-naphthalenedisulfonic acid derivatives but differs in substituent patterns:

Compound Name Key Substituents CAS Number Molecular Formula
Target Compound 3 azo groups, 2 sulfonic acids, 1 hydroxyl, 1 amino Not explicitly provided Likely C₂₈H₁₉N₇O₁₀S₂
Acid Black 1 (2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-, Na salt) 2 azo groups (phenylazo and nitrophenylazo), 2 sulfonic acids, 1 hydroxyl, 1 amino 1064-48-8 C₂₂H₁₅N₅O₁₀S₂·2Na
C.I. Direct Green 1 2 azo groups, 2 sulfonic acids, hydroxyl, methoxy 3626-28-6 C₃₄H₂₄N₆O₁₄S₂·2Na
5-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]-naphthalene-2,7-disulphonic acid Triazine ring, sulfophenylazo, 2 sulfonic acids, amino, hydroxyl Not explicitly provided C₂₀H₁₄ClN₇O₁₀S₃

Key Observations :

  • The target compound has three azo groups, while Acid Black 1 and C.I. Direct Green 1 have two.
Physicochemical Properties
Property Target Compound Acid Black 1 C.I. Direct Green 1 Triazine Derivative ()
Molecular Weight ~650 (estimated) 618.51 ~850 (estimated) ~650 (estimated)
Water Solubility High (due to sulfonic acids) 10 g/L (25°C) High Moderate to high
LogP Likely < 1 (hydrophilic) Not provided Not provided Likely < 0 (polar substituents)
λmax (Absorption) ~500–600 nm (azo chromophores) ~570 nm ~640 nm (green) ~550 nm

Key Observations :

  • All compounds exhibit high water solubility due to sulfonic acid groups.
  • Absorption maxima vary with substituent electron-withdrawing/donating effects.
Toxicity and Regulatory Status
  • Target Compound: Limited data; likely regulated under EPA’s Significant New Use Rules (SNURs) due to structural similarity to restricted azo dyes .
  • C.I. Direct Green 1 : Complies with FDA food contact regulations if purity criteria are met .

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer: The synthesis involves multi-step reactions, including azo coupling , sulfonation , and neutralization (e.g., coupling aromatic amines with naphthalene derivatives). Key steps include:

Diazotization : Convert aromatic amines to diazonium salts under acidic, low-temperature (0–5°C) conditions .

Coupling : React diazonium salts with hydroxyl- or amino-substituted naphthalenesulfonic acids in alkaline media (pH 8–10) to form azo linkages .

Purification : Use recrystallization (ethanol/water mixtures) or ion-exchange chromatography to remove unreacted sulfonic acid byproducts .

Q. Critical Parameters :

  • Temperature control : Prevents premature decomposition of diazonium intermediates.
  • pH adjustment : Ensures optimal coupling efficiency (e.g., pH 9–10 for hydroxyl-substituted coupling partners).
  • Industrial optimization : Scaling up requires continuous flow reactors to maintain stoichiometric ratios and reduce side products .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer: A combination of spectroscopic, chromatographic, and elemental analysis is required:

  • UV-Vis Spectroscopy : Confirm azo bond formation (λmax ≈ 450–550 nm due to π→π* transitions in conjugated systems) .
  • HPLC : Use C18 columns with 0.05 M ammonium acetate/methanol gradients to separate isomers and quantify purity (retention time: ~12–15 min under conditions from ).
  • NMR : Assign sulfonic acid protons (δ 7.5–8.5 ppm in D2O) and azo-linked aromatic protons (δ 7.0–7.8 ppm) .
  • Elemental Analysis : Verify sulfur and nitrogen content (e.g., molecular formula C22H19N7O7S2 requires S: 11.5%, N: 17.6%) .

Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?

Methodological Answer:

  • Solubility : Highly water-soluble due to sulfonic acid groups (>100 mg/mL in H2O at pH 7). Solubility decreases in acidic media (pH < 3) due to protonation of sulfonate groups .
  • Stability :
    • Thermal : Degrades above 80°C (TGA shows mass loss at 150–200°C corresponding to sulfonic group decomposition) .
    • Photochemical : Azo bonds degrade under UV light (λ < 400 nm); store in dark, inert containers .
  • pH Studies : Use phosphate buffers (pH 2–12) and monitor absorbance changes to assess hydrolysis rates .

Advanced Research Questions

Q. What mechanisms drive its interactions with biomolecules (e.g., proteins, DNA), and how can these be studied?

Methodological Answer: The azo and sulfonic acid groups enable binding via:

  • Electrostatic interactions : Sulfonate groups bind cationic residues (e.g., lysine) in proteins .
  • π-Stacking : Aromatic rings interact with nucleic acid bases .

Q. Experimental Approaches :

Spectroscopic Titration : Monitor UV-Vis hypochromicity or fluorescence quenching upon adding bovine serum albumin (BSA) to calculate binding constants (e.g., Kd ≈ 10⁻⁶ M) .

Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during DNA interaction .

Molecular Docking : Use software like AutoDock to predict binding sites on BSA or DNA G-quadruplexes .

Contradictions : Some studies report weak DNA intercalation , while others suggest surface-binding dominance . Resolve by combining circular dichroism (CD) and atomic force microscopy (AFM) to distinguish binding modes.

Q. How can conflicting spectral or chromatographic data be resolved during structural analysis?

Methodological Answer: Common contradictions arise from:

  • Isomerism : Multiple azo linkage positions (e.g., para vs. ortho coupling) produce similar UV-Vis spectra but distinct HPLC retention times .
  • Impurity interference : Sulfonic acid byproducts co-elute in HPLC .

Q. Resolution Strategies :

2D NMR (COSY, HSQC) : Assign proton-proton correlations to confirm azo linkage positions .

High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers by exact mass (e.g., C22H19N7O7S2 requires m/z 557.560 ).

Ion-Pair Chromatography : Use tetrabutylammonium bromide to improve separation of sulfonated isomers .

Q. What methodologies are used to design derivatives for specific applications (e.g., fluorescent probes, enzyme inhibitors)?

Methodological Answer: Derivatization Pathways :

Triazine Coupling : Introduce reactive chlorine atoms on triazine rings for covalent binding to biomolecules (e.g., 4-amino-6-chloro-1,3,5-triazine derivatives ).

Metal Complexation : Synthesize La³⁺ or Pr³⁺ complexes for enhanced fluorescence or catalytic activity .

Q. Case Study :

  • Fluorescent Probes : Replace phenylazo groups with electron-withdrawing substituents (e.g., -NO2) to redshift emission wavelengths .
  • Enzyme Inhibitors : Introduce sulfonamide groups to target carbonic anhydrase active sites .

Q. Validation :

  • Kinetic Assays : Measure IC50 values against target enzymes using spectrophotometric methods .
  • Computational Screening : Perform DFT calculations to predict electronic effects of substituents on binding affinity .

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